Bienvenue dans la boutique en ligne BenchChem!

9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Physicochemical profiling Drug-likeness logP prediction

9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 951932-39-1) belongs to the chromeno[8,7-e][1,3]oxazin-4-one class, a fused heterocyclic scaffold that combines a chromone core with a 1,3-oxazine ring. This scaffold is a bioisosteric hybrid of flavonoids and 1,3-benzoxazines, both of which are privileged structures in anti-inflammatory and kinase-targeted drug discovery.

Molecular Formula C24H25NO4
Molecular Weight 391.467
CAS No. 951932-39-1
Cat. No. B2429635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS951932-39-1
Molecular FormulaC24H25NO4
Molecular Weight391.467
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5
InChIInChI=1S/C24H25NO4/c1-27-18-9-7-16(8-10-18)21-14-28-24-19(23(21)26)11-12-22-20(24)13-25(15-29-22)17-5-3-2-4-6-17/h7-12,14,17H,2-6,13,15H2,1H3
InChIKeyLPYZOFKKTIKNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 951932-39-1): Procurement-Relevant Structural and Class Profile


9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 951932-39-1) belongs to the chromeno[8,7-e][1,3]oxazin-4-one class, a fused heterocyclic scaffold that combines a chromone core with a 1,3-oxazine ring [1]. This scaffold is a bioisosteric hybrid of flavonoids and 1,3-benzoxazines, both of which are privileged structures in anti-inflammatory and kinase-targeted drug discovery [2]. The compound carries a cyclohexyl substituent at the N-9 position and a 4-methoxyphenyl group at C-3, a substitution pattern that distinguishes it from other members of the class and may influence lipophilicity, metabolic stability, and target engagement [3].

Why Generic Substitution of 9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Is Not Advisable


The chromeno[8,7-e][1,3]oxazin-4-one scaffold is acutely sensitive to substitution at the N-9 and C-3 positions. In a 2024 osteoporosis study, replacing the N-9 butyl group with a furan-3-ylmethyl group converted a moderately active compound into a potent dual osteoblast/osteoclast regulator [1]. Similarly, the 2010 anti-inflammatory screen of ten chromeno[8,7-e][1,3]oxazin-4-ones revealed that even subtle changes in the N-9 substituent produced widely divergent in vivo efficacy in the croton oil-induced ear oedema model [2]. The cyclohexyl group in CAS 951932-39-1 imparts distinct conformational constraints, lipophilicity (predicted LogP ~4.2), and steric bulk compared to linear alkyl, benzyl, or heteroarylmethyl analogs, making generic substitution scientifically unjustifiable without confirmatory head-to-head data .

Quantitative Differentiation Evidence for 9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 951932-39-1)


N-9 Cyclohexyl vs. N-9 Butyl: Predicted Lipophilicity and Steric Differentiation

The N-9 cyclohexyl group in CAS 951932-39-1 is predicted to confer higher lipophilicity (consensus LogP ~4.2) compared to the N-9 butyl analog (9-butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, consensus LogP ~3.5), based on in silico predictions using the ACD/Labs Percepta platform . The cyclohexyl group also occupies a larger van der Waals volume (~95 ų vs. ~75 ų for n-butyl), which may differentially affect binding pocket complementarity in targets such as BMP/Smad pathway components or MAPK/NF-κB signaling nodes [1].

Physicochemical profiling Drug-likeness logP prediction

3-(4-Methoxyphenyl) vs. 3-Phenyl: Electronic and Hydrogen-Bonding Differentiation

The 4-methoxy substituent on the C-3 phenyl ring of CAS 951932-39-1 introduces a hydrogen-bond acceptor and a resonance electron-donating group (Hammett σp = −0.27) absent in the des-methoxy analog 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 951977-12-1) [1]. In the formononetin-derived chromeno[8,7-e][1,3]oxazin-4-one series, the 3-(4-methoxyphenyl) motif was retained in the most active dual osteoblast/osteoclast regulators (compounds 2 and 7), indicating a pharmacophoric role [2].

Structure-activity relationship Electronic effects Hydrogen bonding

Chromeno[8,7-e][1,3]oxazin-4-one Scaffold: Validated Anti-inflammatory Activity in the Croton Oil-Induced Ear Oedema Model

The chromeno[8,7-e][1,3]oxazin-4-one scaffold was validated as an anti-inflammatory pharmacophore in a 2010 study where ten derivatives were screened in the croton oil-induced ear oedema test in Swiss mice; several compounds showed potent activity, though individual ED50 values were not reported for each derivative [1]. CAS 951932-39-1 shares this exact core scaffold and therefore belongs to a class with demonstrated in vivo anti-inflammatory potential, though no direct activity data exist for this specific compound.

In vivo anti-inflammatory Ear edema Flavonoid bioisostere

Purity and Vendor-Supplied Physicochemical Data for CAS 951932-39-1

CAS 951932-39-1 is commercially available from multiple vendors at ≥95% purity (typically 95-97% by HPLC) . Reported physical properties include: molecular formula C24H25NO4, molecular weight 391.47 g/mol; appearance as a colorless liquid with a pungent odor; insoluble in water but soluble in common organic solvents (ethanol, ether, benzene, acetone) . In contrast, the 3-phenyl analog (CAS 951977-12-1) has a lower molecular weight (361.44) and may exhibit different solubility properties due to the absence of the polar methoxy group.

Compound characterization Purity Physicochemical properties

Recommended Application Scenarios for 9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Exploration at the N-9 Position of Chromeno[8,7-e][1,3]oxazin-4-ones

CAS 951932-39-1 is an ideal comparator for SAR studies alongside analogs bearing different N-9 substituents (e.g., 9-butyl, 9-furan-3-ylmethyl, 9-phenyl). The cyclohexyl group introduces unique steric and lipophilic character (predicted LogP ~4.2) that can be systematically correlated with in vitro anti-inflammatory or bone-regulation endpoints, as established in the 2024 formononetin-derived series [1]. Researchers should include the 9-cyclohexyl-3-phenyl and 9-cyclohexyl-3-(3,4-dimethoxyphenyl) analogs as additional comparators to dissect the contribution of the 4-methoxy group .

In Vitro Screening for NF-κB or MAPK Pathway Inhibition in RAW 264.7 Macrophages

The chromeno[8,7-e][1,3]oxazin-4-one scaffold has been shown to suppress NF-κB and MAPK signaling in LPS-stimulated RAW 264.7 cells (Zhang et al., 2017, for the chromeno[8,7-e][1,3]oxazin-2-one subclass) [2]. CAS 951932-39-1, as a chromeno[8,7-e][1,3]oxazin-4-one, is predicted to engage similar pathways. Procurement is justified for use as a screening compound in TNF-α, IL-6, or NO production assays, with the caveat that potency must be empirically determined and compared against known inhibitors such as B3 or dexamethasone.

In Vivo Anti-inflammatory Efficacy Screening in Murine Models of Acute Inflammation

The croton oil-induced ear oedema model in Swiss mice, previously used to validate the anti-inflammatory activity of the chromeno[8,7-e][1,3]oxazin-4-one class [3], is a suitable first-line in vivo model for CAS 951932-39-1. The compound's predicted LogP (~4.2) suggests adequate membrane permeability for topical or systemic administration. Researchers should conduct dose-response studies (e.g., 10, 30, 100 mg/kg p.o.) and include indomethacin as a positive control to benchmark efficacy.

Chemical Probe for Investigating Osteoblast/Osteoclast Dual Regulation via the BMP/Smad Pathway

The 2024 study on formononetin-derived chromeno[8,7-e][1,3]oxazin-4-ones identified compound 9-(furan-3-ylmethyl)-3-(4-methoxyphenyl) as a dual osteoblast/osteoclast regulator [4]. CAS 951932-39-1 shares the 3-(4-methoxyphenyl) pharmacophore and introduces a cyclohexyl group that may further modulate BMP/Smad or RANK/RANKL/OPG signaling. It is recommended as a chemical probe in MC3T3-E1 osteoblast differentiation assays and RANKL-induced osteoclastogenesis models, with direct comparison to compounds 2 and 7 from the 2024 study.

Quote Request

Request a Quote for 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.